6-Fluoro-N-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-YL)pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

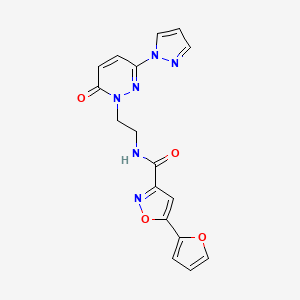

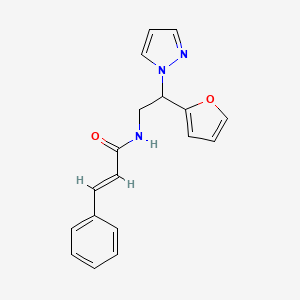

“6-Fluoro-N-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-YL)pyridine-3-carboxamide” is a type of organic compound that contains a trifluoromethylpyridine (TFMP) group . TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMPs) and its derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The specific synthesis process for “6-Fluoro-N-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-YL)pyridine-3-carboxamide” is not available in the retrieved sources.Molecular Structure Analysis

The molecular structure of “6-Fluoro-N-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-YL)pyridine-3-carboxamide” is characterized by the presence of a fluorine atom and a pyridine in their structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds . The specific molecular structure analysis for this compound is not available in the retrieved sources.Applications De Recherche Scientifique

Selective Kinase Inhibitors

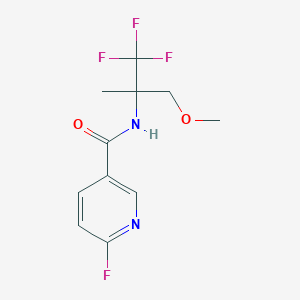

Research has identified substituted carboxamides as potent and selective inhibitors of the Met kinase superfamily. These compounds, including variations on the core structure similar to "6-Fluoro-N-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-YL)pyridine-3-carboxamide," have shown excellent in vivo efficacy and favorable pharmacokinetic profiles, advancing into clinical trials for their potential therapeutic applications (Schroeder et al., 2009).

Antitubercular and Antibacterial Activities

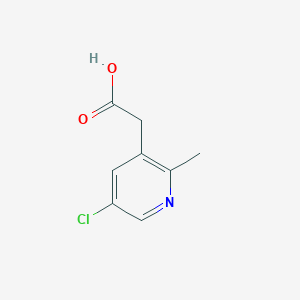

A study on the synthesis and evaluation of N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives has revealed potent antitubercular and antibacterial activities. These compounds, which include fluorine and carboxamide functionalities similar to the queried chemical, have been more effective than reference drugs like Pyrazinamide and Streptomycin (Bodige et al., 2020).

Synthetic Methodologies and Intermediates

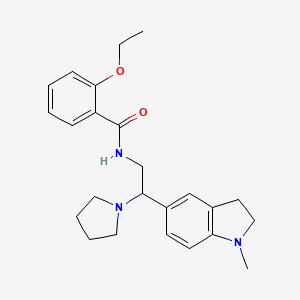

The development of new synthetic methodologies has been a significant area of application. Research has been conducted on efficient synthesis methods for compounds with similar structures, offering potential pathways for creating novel pharmacologically active agents. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a moiety of a potent dopamine and serotonin receptor antagonist, has been explored, showcasing advanced synthetic techniques that could be applicable to similar compounds (Hirokawa et al., 2000).

Fluorous Synthesis for Medicinal Chemistry

The fluorous synthesis of disubstituted pyrimidines, utilizing fluorinated intermediates, highlights a novel approach in medicinal chemistry that could encompass the synthesis of compounds like "6-Fluoro-N-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-YL)pyridine-3-carboxamide." Such methodologies offer simplified purification steps and enhanced efficiency in the synthesis of fluoroorganic compounds (Zhang, 2003).

Orientations Futures

Trifluoromethylpyridine (TFMP) and its derivatives have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future . The specific future directions for “6-Fluoro-N-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-YL)pyridine-3-carboxamide” are not available in the retrieved sources.

Propriétés

IUPAC Name |

6-fluoro-N-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F4N2O2/c1-10(6-19-2,11(13,14)15)17-9(18)7-3-4-8(12)16-5-7/h3-5H,6H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHUIHRNMSPRTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)(C(F)(F)F)NC(=O)C1=CN=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-N-(1,1,1-trifluoro-3-methoxy-2-methylpropan-2-YL)pyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-ethoxyethanone](/img/structure/B2713011.png)

![Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3',2':5,6]pyrimido[2,1-a]isoindole-2-carboxylate](/img/structure/B2713012.png)

![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2713015.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2713017.png)

![N-(pyridin-3-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2713018.png)

![4-methoxybenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2713020.png)

![N-(1,3-benzothiazol-2-yl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2713024.png)